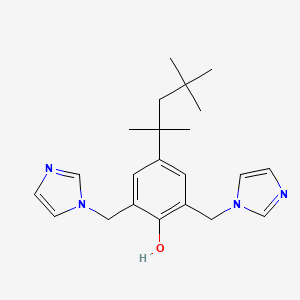

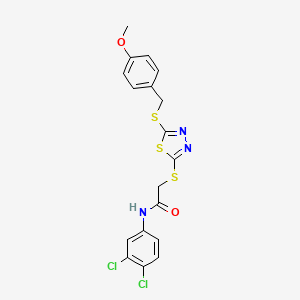

2,6-Bis(1h-Imidazol-1-Ylmethyl)-4-(2,4,4-Trimethylpentan-2-Yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis-Imidazole phenol IDH1 inhibitor is a potent and cell-permeable inhibitor specifically targeting the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. This compound is particularly effective against the R132H mutation of IDH1, which is commonly associated with various cancers, including gliomas and acute myeloid leukemia . The inhibition of IDH1 by Bis-Imidazole phenol results in the reduction of D-2-hydroxyglutaric acid production, a metabolite implicated in oncogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis-Imidazole phenol involves the reaction of 2,6-bis((1H-imidazol-1-yl)methyl)-4-(2,4,4-trimethylpentan-2-yl)phenol with appropriate reagents under controlled conditions. The compound is typically synthesized with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of Bis-Imidazole phenol follows similar synthetic routes but on a larger scale. The compound is dissolved in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL for storage and application .

Analyse Des Réactions Chimiques

Types of Reactions: Bis-Imidazole phenol primarily undergoes substitution reactions due to the presence of imidazole groups. It can also participate in complexation reactions with metal ions, given its ability to bind divalent cations .

Common Reagents and Conditions: Common reagents used in reactions involving Bis-Imidazole phenol include various solvents like DMSO and catalysts that facilitate the binding to metal ions. The reaction conditions typically involve moderate temperatures and controlled pH levels .

Major Products: The major products formed from reactions involving Bis-Imidazole phenol are typically complexes with metal ions or substituted derivatives where the imidazole groups have reacted with other functional groups .

Applications De Recherche Scientifique

Bis-Imidazole phenol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a reagent for studying metal ion complexation and substitution reactions.

Mécanisme D'action

Bis-Imidazole phenol exerts its effects by binding to an allosteric site on the mutant IDH1 enzyme, specifically at the dimer interface containing residues involved in the binding of the catalytically essential divalent cation . This binding disrupts the enzyme’s ability to convert isocitrate to α-ketoglutarate, thereby inhibiting the production of D-2-hydroxyglutaric acid . The inhibition is competitive with respect to magnesium ions, highlighting the importance of metal ion binding in the compound’s mechanism of action .

Comparaison Avec Des Composés Similaires

AG-120 (Ivosidenib): Another selective inhibitor of mutant IDH1, approved for the treatment of IDH1-mutated acute myeloid leukemia.

Uniqueness: Bis-Imidazole phenol is unique in its high potency and cell permeability, making it an effective inhibitor of the mutant IDH1 enzyme. Its ability to bind specifically to an allosteric site and disrupt metal ion binding sets it apart from other inhibitors that may target different sites or mechanisms .

Propriétés

Formule moléculaire |

C22H30N4O |

|---|---|

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

2,6-bis(imidazol-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C22H30N4O/c1-21(2,3)14-22(4,5)19-10-17(12-25-8-6-23-15-25)20(27)18(11-19)13-26-9-7-24-16-26/h6-11,15-16,27H,12-14H2,1-5H3 |

Clé InChI |

PCIJWPBOCDNTJF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)CN2C=CN=C2)O)CN3C=CN=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

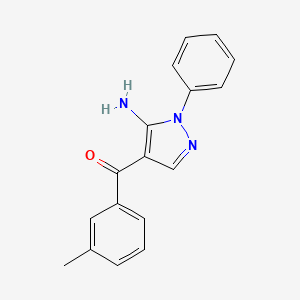

![(E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045975.png)

![N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12045991.png)

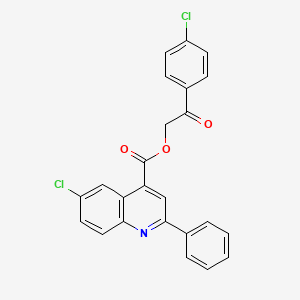

![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)